5-Acetylisophthalaldehyde

Description

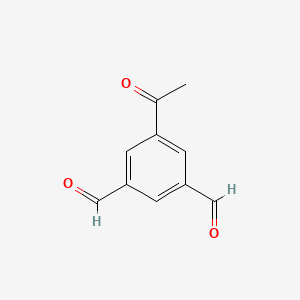

However, based on nomenclature conventions, it is likely an aromatic aldehyde derivative with an acetyl substituent and two aldehyde groups on an isophthalic acid backbone. Such compounds are typically used in organic synthesis, coordination chemistry, or polymer research.

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-acetylbenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C10H8O3/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-6H,1H3 |

InChI Key |

FAMUSIDKLNIHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisophthalaldehyde typically involves the formylation of acetyl-substituted benzene derivatives. One common method is the Vilsmeier-Haack reaction, where the acetyl-substituted benzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylisophthalaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The acetyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products:

Oxidation: 5-Acetylisophthalic acid.

Reduction: 5-Acetylisophthalyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Acetylisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, leading to the formation of Schiff bases. These interactions can modulate biological pathways and enzyme activities. Additionally, the acetyl group can undergo metabolic transformations, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from general aldehyde chemistry and related compounds mentioned in the evidence:

Comparison with 2-Hydroxy-5-methylisophthalaldehyde

- Structure : Both compounds share an isophthalaldehyde core (two aldehyde groups on a benzene ring at meta positions).

- Hydroxyl groups (as in 2-Hydroxy-5-methylisophthalaldehyde) may enhance solubility in polar solvents and enable hydrogen bonding .

Comparison with Acetaldehyde

- Structure : Acetaldehyde (CH₃CHO) is a simple aldehyde, whereas this compound is a polyfunctional aromatic aldehyde.

- Reactivity :

Data Table: Hypothetical Properties of this compound vs. Analogs

Limitations and Recommendations

- Evidence Gaps: None of the provided sources discuss this compound explicitly.

- Suggested Sources : For authoritative data, consult:

- Chemical Databases : PubChem, Reaxys, or SciFinder for experimental properties.

- Research Articles : Focus on aromatic aldehydes in journals like Journal of Organic Chemistry or ACS Applied Materials & Interfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.